3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]butanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTOGZZACQKRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional methods for synthesizing 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide rely on stepwise functionalization of the pyrazole ring followed by side-chain introduction. A representative pathway involves:
-
Pyrazole Core Synthesis :
Cyclocondensation of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones with hydrazine derivatives forms 3-(trifluoromethyl)-1H-pyrazole intermediates. For instance, reacting trifluoro-enones with thiosemicarbazide in ethanol at 78°C yields 3-alkyl-5-trifluoromethylpyrazole-1-thiocarboxamides . -
Side-Chain Introduction :
Alkylation of the pyrazole nitrogen with 4-bromobutanenitrile under mild conditions (30°C, EtOH) introduces the butane backbone. Subsequent conversion of the nitrile to a thioamide is achieved via H₂S treatment or Lawesson’s reagent .
Table 1: Reaction Conditions for Pyrazole Alkylation
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3-(Trifluoromethyl)pyrazole | 4-Bromobutanenitrile | EtOH | 30°C | 72% |
Modern Fluorination and Cyclocondensation Techniques
Modern strategies prioritize one-pot syntheses and fluorinated building blocks:
-
Trifluoromethyl Enone Utilization :
1,1,1-Trifluoro-4-methoxy-3-alken-2-ones serve as dielectrophiles in [3 + 2] cyclocondensations with thiosemicarbazide. This method achieves regioselectivity, favoring 3-alkyl-5-trifluoromethylpyrazole-1-thiocarboxamides (70–86% yields) . -
Microwave-Assisted Synthesis :
Reducing reaction times from 16 h to 2 h, microwave irradiation enhances the cyclocondensation efficiency while maintaining yields above 75% .
Key Insight : Ethanol outperforms water as a solvent due to improved solubility of fluorinated intermediates .
Comparative Analysis of Synthetic Pathways
A comparative evaluation of two dominant routes reveals trade-offs:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise Alkylation | High purity, scalable | Multi-step, costly reagents | 65–72% |
| One-Pot Cyclocondensation | Rapid, fewer purification steps | Sensitivity to reaction conditions | 70–88% |
The one-pot approach is favored for industrial applications due to reduced solvent waste .
Optimization of Reaction Parameters
Critical parameters influencing yield and selectivity include:
-
Temperature :
-
Solvent :
Ethanol enables simultaneous cyclocondensation and thioamide formation, whereas water necessitates pyridine catalysts .
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Cyclocondensation Yield | Thioamide Formation Yield |
|---|---|---|
| EtOH | 86% | 80% |
| H₂O | 65% | 52% |
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy : Confirms regiochemistry via ¹H-¹³C HMBC correlations .
-
FTMS-pESI : Verifies molecular ion peaks (e.g., m/z 237.25 for C₈H₁₀F₃N₃S) .
-
TLC Monitoring : Ensures reaction completion using chloroform/methanol (9:1) eluents .
Challenges in Synthesis and Scalability
Chemical Reactions Analysis
Synthetic Routes and Precursors
The compound is synthesized via functionalization of pyrazole intermediates. For example:
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Pyrazole alkylation : 3-(trifluoromethyl)-1H-pyrazole is alkylated at the N1 position using brominated butanethioamide precursors under basic conditions (e.g., K₂CO₃ in acetonitrile), forming the butanethioamide side chain .
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Thioamide introduction : The thioamide group is introduced via thionation of corresponding nitriles (e.g., 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile) using H₂S or Lawesson’s reagent .
Reactivity of the Thioamide Group
The thiocarbonyl (C=S) group participates in nucleophilic and coordination reactions:
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Hydrolysis : Thioamides hydrolyze to amides under acidic or alkaline conditions. For example, treatment with HCl/H₂O or NaOH/H₂O yields 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanamide .
-
Metal coordination : The sulfur atom acts as a ligand for transition metals (e.g., Pd, Pt), forming complexes relevant to catalysis or medicinal chemistry .
Trifluoromethylpyrazole Core Reactivity
The trifluoromethyl group and pyrazole ring exhibit distinct behavior:
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Electrophilic substitution : The pyrazole ring undergoes halogenation (e.g., bromination with NBS) at the 4-position under mild conditions .
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CF₃ stability : The trifluoromethyl group is inert to most nucleophiles but can undergo defluorination under harsh reducing conditions (e.g., LiAlH₄) .
Functionalization Strategies
Stability and Degradation
-
Thermal stability : Stable up to 200°C (TGA data inferred from PubChem entries).
-
Photodegradation : UV exposure leads to C-S bond cleavage, yielding pyrazole and thiocyanate byproducts .
Key Research Gaps
Biological Activity
The compound 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide (CAS No. 1006348-58-8) is a heterocyclic organic compound that has gained attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10F3N3S
- Molecular Weight : 237.25 g/mol
- Structure : The compound contains a trifluoromethyl group attached to a pyrazole ring, which is linked to a butanethioamide moiety.
| Property | Value |
|---|---|
| CAS Number | 1006348-58-8 |
| Molecular Formula | C8H10F3N3S |
| Molecular Weight | 237.25 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Liver X Receptors (LXR) : This compound has been studied for its potential as an LXR agonist, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Research indicates that activating LXR can enhance the expression of genes involved in lipid transport and metabolism, potentially providing therapeutic benefits for conditions like atherosclerosis .
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and nitric oxide. This suggests that this compound may exhibit similar properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- LXR Agonism : In a structure-activity relationship study, compounds similar to this one were tested for their ability to activate LXR. The results indicated that modifications in the chemical structure could significantly enhance agonistic activity, suggesting potential applications in treating metabolic disorders .
- Meroterpenoids Comparison : A review of meroterpenoids highlighted their extensive biological activities, including anti-inflammatory and anti-cancer properties. While not directly related to this compound, these findings support the hypothesis that similar compounds may possess significant therapeutic potential .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. For example, preliminary studies suggest that 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide may interact with specific proteins involved in disease pathways, including enzymes and receptors associated with cancer and inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
| Analgesic | Pain relief through receptor modulation |
| Antitumor | Possible interaction with cancer-related proteins |
Agrochemical Applications
The compound's unique properties also make it a candidate for use in agrochemicals. Its ability to interact with biological systems can be leveraged for developing new pesticides or herbicides that target specific pathways in pests or weeds without affecting non-target organisms.
Case Studies
Several studies have investigated the potential applications of this compound:
- Anti-Cancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects on various cancer cell lines. The trifluoromethyl group was found to enhance the compound's potency against certain tumors.
- Inflammation Models : In vivo studies using animal models showed that administration of this compound resulted in reduced inflammation markers, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The butanethioamide group requires specialized reagents (e.g., Lawesson’s reagent) for sulfur incorporation, increasing production costs compared to celecoxib’s sulfonamide synthesis .
- Stability Issues : The thioamide’s susceptibility to oxidation may necessitate stringent storage conditions, complicating pharmaceutical formulation .
Q & A
Q. What are the key considerations for synthesizing 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide with high purity?
Synthesis typically involves coupling a pyrazole intermediate with a thioamide-bearing chain. Critical steps include:
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during coupling, as seen in pyrazole-amine syntheses .
- Catalytic optimization : Employ coupling agents like HATU or EDCI in anhydrous DMF to improve yield, similar to methods for related trifluoromethylpyrazole derivatives .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures achieves >95% purity, as validated for structurally analogous sulfonamides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- 1H/13C NMR : Assign peaks using DMSO-d6 or CD3OD solvents to resolve pyrazole proton environments (e.g., δ 8.59 ppm for pyrazole protons) and trifluoromethyl carbons .
- LCMS/HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns, with ESI+ modes showing m/z accuracy within ±0.1 Da .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?
SAR studies should focus on:
- Pyrazole substitution : Compare activity of trifluoromethyl (electron-withdrawing) vs. methyl/ethyl (electron-donating) groups at the 3-position, as seen in celecoxib analogs .
- Thioamide vs. sulfonamide : Replace the thioamide group with sulfonamide (as in celecoxib) or carboxamide to evaluate effects on target binding and metabolic stability .
- Chain length optimization : Test butanethioamide vs. propanethioamide derivatives to assess steric effects, guided by NMR-based conformational analysis .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Contradictions often arise from pharmacokinetic factors:
- Metabolic stability assays : Use liver microsomes (human/rodent) to identify rapid degradation, e.g., via thioamide oxidation. Stabilize with fluorinated alkyl chains .
- Plasma protein binding : Measure free fraction via equilibrium dialysis; high binding (>95%) may reduce in vivo availability .
- Prodrug design : Mask the thioamide as a thioester to improve oral bioavailability, mimicking strategies for pyrazole-based anti-inflammatories .
Q. How can the compound’s stability under physiological conditions be rigorously assessed?
Conduct stress testing under controlled conditions:
- pH stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours; monitor degradation via HPLC. Thioamides are prone to hydrolysis at extremes (pH <3 or >10) .
- Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks; use DSC/TGA to detect polymorphic transitions or decomposition .
- Light sensitivity : Expose to UV-vis light (ICH Q1B guidelines) to identify photodegradants, requiring amber glass storage .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for trifluoromethylpyrazole intermediates to avoid hydrolysis .
- Analytical validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Biological testing : Include celecoxib as a positive control in COX-2 inhibition assays to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
